[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine
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Description
This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring substituted by a phenyl group . Some compounds in this class have been subject to illicit use as designer drugs .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a morpholine ring substituted by an ethyl group and a phenyl group . The InChI code for this compound is 1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13-/m0/s1 .Physical And Chemical Properties Analysis
The compound is characterized by a molecular weight of 220.31 . The compound’s configuration is determined by the spatial arrangement of its bonds .Scientific Research Applications
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of nonproteinogenic amino acids, which are crucial for developing peptide and peptidomimetic therapeutic agents . These amino acids, such as (2S,3R)-3-methylglutamate, play a significant role in natural products and antibiotics, and are also used to study biological processes .
Inhibitory Effects on Neurotransmitter Transporters
(2S,3R)-3-methylglutamate, a derivative of the compound, is a selective inhibitor of excitatory amino acid transporters like GLT-1, EAAT2, and EAAT4. It is used as a key tool in the study of general EAAT function, which is vital for understanding neurotransmission and related disorders .
Anti-Inflammatory and Analgesic Applications
Derivatives of the compound have shown potential as anti-inflammatory and analgesic agents. Studies have synthesized new derivatives and tested them in vitro, in silico, and in vivo, demonstrating significant inhibitory effects on enzymes like COX-1/2 and 5-LOX, which are targets for anti-inflammatory drugs .
Antioxidant Properties
Some synthesized derivatives of the compound exhibit antioxidant properties . These properties are important for protecting the body from oxidative stress, which can lead to chronic diseases and aging-related health issues .
Mukaiyama Reaction Stereoselectivity
The compound has been used to study the stereoselectivity of the Mukaiyama reaction, which is a critical aspect of synthetic organic chemistry. Understanding the stereoselectivity helps in the development of more efficient synthetic routes for pharmaceuticals .
Pyrrolidine-Based Iminosugars Synthesis
Pyrrolidine-based iminosugars, synthesized from derivatives of the compound, have a wide range of therapeutic applications, including antiviral , antimicrobial , antitumor , anticonvulsant , anti-depressant , cardioprotective , and antiplatelet agents .
properties
IUPAC Name |
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-15-8-9-16-12(10-14)13(15)11-6-4-3-5-7-11/h3-7,12-13H,2,8-10,14H2,1H3/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYHVOPKIDYLEC-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1C2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCO[C@H]([C@@H]1C2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine |
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